molecular formula C9H7ClN2 B2633566 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 1427012-87-0

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B2633566
CAS No.: 1427012-87-0
M. Wt: 178.62
InChI Key: DUHYHPLFWJCKAZ-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 1-position of the cyclopropane ring.

Preparation Methods

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene in the presence of a suitable catalyst.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate reaction conditions.

    Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: It is employed in biological research to study its effects on various biological pathways and systems.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds, such as:

    1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile:

    1-(5-Iodopyridin-2-yl)cyclopropane-1-carbonitrile: The iodine atom can alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHYHPLFWJCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-fluoropyridine (2 g, 1.53 ml, 15.2 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.02 g, 1.15 ml, 15.2 mmol, Eq: 1.00) in toluene (20.0 ml) was added dropwise over 5 min. KHMDS 0.5 M in toluene (30.4 ml, 15.2 mmol, Eq: 1.00) at 0° C. The solution turned brown. After 45 min, the reaction mixture was allowed to warm up to 22° C. and stirred for 2.5 h. Saturated aqueous NH4Cl solution (50 ml) was then added and the aqueous phase was extracted with AcOEt (3×60 ml). The combined organic phases were dried over Na2SO4, filtered and concertrated under reduced pressure. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 20% EtOAc in heptane) to yield the title compound as a white solid (840 mg; 31%). m/z=179.0373 [M+H]+.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30.4 mL
Type
solvent
Reaction Step Four
Yield
31%

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